molecular formula C13H11Cl2NO B2977228 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 478246-05-8

3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No. B2977228
CAS RN: 478246-05-8
M. Wt: 268.14
InChI Key: ATYBYNDJBFVIJY-UHFFFAOYSA-N
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Description

The compound “3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound . The “2,6-dichlorobenzyl” part suggests the presence of a benzyl group with two chlorine atoms attached at the 2nd and 6th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, benzyl halides are widely used as alkylation reagents in drug synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyridinone ring and the dichlorobenzyl group would contribute to this complexity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorobenzyl group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, has a molecular weight of 177.028 Da .

Scientific Research Applications

Structural and Physical Studies

Research on compounds closely related to 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone, such as various N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, has been conducted to understand their physical and structural properties. Nelson et al. (1988) synthesized a series of these compounds with different substituents, examining their crystal structures through X-ray diffraction and analyzing bond lengths and angles. These compounds have also been studied using mass spectrometry, infrared, and proton NMR spectroscopies, highlighting the importance of hydrogen bonding to their solubility and structural integrity Nelson, W., Karpishin, T., Rettig, S., & Orvig, C. (1988).

Coordination Compounds and Complex Formation

A series of 1-aryl-3-hydroxy-2-methyl-4-pyridinones and their aluminum(III), gallium(III), and indium(III) complexes have been prepared and characterized by Zhang et al. (1991). This research focused on the synthesis of lipophilic coordination compounds, studying their n-octanol/water partitioning, potentiometry, and crystal structures. These complexes could have implications in fields such as medicinal chemistry, where metal coordination compounds play a role in diagnostic and therapeutic applications Zhang, Z., Rettig, S., & Orvig, C. (1991).

Extraction and Separation Technologies

Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. This study is relevant for the purification and separation processes in the pharmaceutical and biochemical industries, providing insights into the efficiency of extraction techniques for compounds related to this compound Kumar, S., & Babu, B. V. (2009).

Chemical Synthesis and Reactivity

Amer et al. (2008) reviewed the synthesis and reactions of 3-pyrrolidinones, highlighting the synthetic versatility of these compounds. This review provides a comprehensive overview of methods to generate a wide array of heterocyclic compounds, including those with structures similar to this compound. Their high reactivity and potential for drug synthesis underline the importance of such compounds in medicinal chemistry Amer, F. A., Hammouda, M., Abdel-Wahab, B. F., & El-Ahl, A. (2008).

Molecular Docking and Screening

Flefel et al. (2018) synthesized a series of novel pyridine derivatives, conducting molecular docking screenings against specific target proteins. Although not directly related to this compound, this study exemplifies the application of computational techniques in drug discovery, evaluating the interaction between synthesized compounds and biological targets. Such approaches are critical in the early stages of pharmaceutical development Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E. (2018).

Future Directions

The future research directions would depend on the potential applications of this compound. Given the presence of a pyridinone ring, which is common in many pharmaceuticals, this compound could potentially be explored for medicinal applications .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-9(13(17)5-6-16-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBYNDJBFVIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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